3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2751615-80-0
VCID: VC11611684
InChI: InChI=1S/C5H11NO2.ClH/c6-4-1-5(8,2-4)3-7;/h4,7-8H,1-3,6H2;1H
SMILES:
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

CAS No.: 2751615-80-0

Cat. No.: VC11611684

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers - 2751615-80-0

Specification

CAS No. 2751615-80-0
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name 3-amino-1-(hydroxymethyl)cyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c6-4-1-5(8,2-4)3-7;/h4,7-8H,1-3,6H2;1H
Standard InChI Key KKODQRQPIQJPSO-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(CO)O)N.Cl

Introduction

Structural Characteristics and Stereochemical Complexity

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with a hydroxymethyl group (-CH₂OH) and a hydroxyl group (-OH), while the 3-position hosts an amino group (-NH₂). The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing. The cyclobutane ring’s 90° bond angles introduce significant angle strain, which influences both reactivity and conformational flexibility.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2751704-49-9
Molecular FormulaC₆H₁₃NO₂·HCl
Molecular Weight167.64 g/mol
IUPAC Name3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol hydrochloride
SMILESCC1(CC(C1)(CO)O)N.Cl

Diastereomerism and Spatial Arrangements

As a mixture of diastereomers, the compound exhibits non-mirror-image stereoisomerism due to multiple stereocenters. The cyclobutane ring’s planar rigidity forces substituents into specific spatial orientations, creating distinct diastereomers with varying dipole moments and hydrogen-bonding capabilities. For instance, the relative configurations of the amino and hydroxymethyl groups critically impact intermolecular interactions in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with a cyclobutanone precursor, which undergoes sequential functionalization:

  • Amination: Introduction of the amino group via reductive amination using ammonium acetate and sodium cyanoborohydride.

  • Hydroxymethylation: Aldol condensation with formaldehyde under basic conditions to install the hydroxymethyl group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Chiral auxiliaries or asymmetric catalysis may be employed to control stereochemistry, though the final product retains diastereomeric diversity due to the ring’s conformational constraints.

Industrial Manufacturing

Industrial processes optimize for cost and scalability using continuous-flow reactors. Key steps include:

  • Cyclization: Nickel-catalyzed [2+2] cycloaddition of alkenes under photochemical conditions.

  • Purification: Diastereomers are separated via chiral column chromatography or crystallization, though economic considerations often favor retaining the mixture for certain applications.

Applications in Fragment-Based Drug Discovery (FBDD)

Target Engagement Strategies

The compound’s small size (MW < 200 Da) and polar functional groups make it ideal for FBDD, where it serves as a "fragment" to probe protein binding pockets. Studies highlight its ability to form hydrogen bonds with kinase ATP-binding sites, particularly through its amino and hydroxyl groups.

Table 2: Representative Biological Targets

Target ClassInteraction ModeAffinity (Kd)
Serine/Threonine KinasesHydrogen bonding with catalytic loop150–300 µM
GPCRsAllosteric modulationUnder study

Lead Optimization Pathways

Medicinal chemists leverage the diastereomer mixture to explore structure-activity relationships (SAR). For example:

  • Diastereomer A (axial amino group): Exhibits 3-fold higher solubility in aqueous buffers compared to Diastereomer B (equatorial amino group).

  • Hydroxymethyl Orientation: The -CH₂OH group’s spatial position influences metabolic stability in hepatic microsomal assays.

Comparative Analysis with Structural Analogs

3-Amino-1-hydroxymethylcyclobutanol (Non-Salt Form)

This analog lacks the hydrochloride counterion, reducing aqueous solubility (8 mg/mL) but improving lipid membrane permeability (logP = -0.7 vs. -1.2 for the hydrochloride). Such trade-offs inform decisions in prodrug design.

trans-3-Amino-1-methylcyclobutanol Hydrochloride

While sharing the cyclobutane core, the methyl substituent in this analog confers greater metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h in human hepatocytes).

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